molecular formula C16H29N3O3 B13199157 Tert-butyl 3-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate

Tert-butyl 3-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate

Cat. No.: B13199157
M. Wt: 311.42 g/mol
InChI Key: IDLASJBXNWOBRT-UHFFFAOYSA-N
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Description

tert-Butyl 3-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C15H28N4O3 . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate typically involves the following steps:

    Protection of Piperidine Nitrogen: The piperidine nitrogen is protected using a tert-butoxycarbonyl (Boc) group to form tert-butyl 4-aminopiperidine-1-carboxylate.

    Formation of Amide Bond: The protected piperidine is then reacted with 4-aminopiperidine-1-carboxylic acid under amide bond-forming conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Deprotection: The Boc group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial practices include:

    Batch Processing: Large-scale reactors are used to carry out the reactions in batches.

    Continuous Flow Chemistry: This method allows for continuous production, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl 3-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating biological pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-amino-1-piperidinecarboxylate
  • tert-Butyl 4-(4-aminomethyl)phenyl)piperidine-1-carboxylate
  • N-Boc-4-piperidineacetaldehyde

Uniqueness

tert-Butyl 3-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate is unique due to its dual piperidine rings and the presence of both amine and carboxylate functional groups. This structure provides versatility in chemical reactions and potential biological activity, making it valuable in various research fields .

Properties

Molecular Formula

C16H29N3O3

Molecular Weight

311.42 g/mol

IUPAC Name

tert-butyl 3-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate

InChI

InChI=1S/C16H29N3O3/c1-16(2,3)22-15(21)19-8-4-5-12(11-19)14(20)18-9-6-13(17)7-10-18/h12-13H,4-11,17H2,1-3H3

InChI Key

IDLASJBXNWOBRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CCC(CC2)N

Origin of Product

United States

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